

A Comparative Guide to the Thermal Stability of Hexacosane and Other Paraffins

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Compound of Interest

Compound Name: Hexacosane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of **hexacosane** against other common linear paraffins, offering valuable data for applications where thermal performance is critical. The information presented is supported by experimental data and established scientific methodologies.

Comparative Thermal Properties of Paraffins

The thermal stability of paraffin waxes is a crucial factor in their various applications, from phase change materials for thermal energy storage to excipients in pharmaceutical formulations. This section presents a quantitative comparison of key thermal properties for **hexacosane** and other selected linear paraffins.

Property	n-Eicosane (C ₂₀ H ₄₂)	n-Hexacosane (C ₂₆ H ₅₄)	n-Octacosane (C ₂₈ H ₅₈)	n-Triacontane (C ₃₀ H ₆₂)
Molecular Weight (g/mol)	282.55	366.71	394.76	422.81
Melting Point (°C)	36.7	56.4	61.4	65.8
Boiling Point (°C)	343	420	432	449.7
Decomposition Onset (°C)	~170 - 200[1]	~200	~200	~200
Peak Decomposition (°C)	~240 - 325[1]	Not specified	Not specified	Not specified
Specific Heat Capacity - Solid (J/g·K)	~2.14[2]	~2.2	~2.2	~1.91 (at 27.85°C)[3]
Specific Heat Capacity - Liquid (J/g·K)	~2.35 (at 51.85°C)[4]	~2.37 (at 79.85°C)[5]	~2.37 (at 79.85°C)[6]	Not specified

Experimental Protocols

The data presented in this guide is typically determined using the following standard thermal analysis techniques:

Thermogravimetric Analysis (TGA)

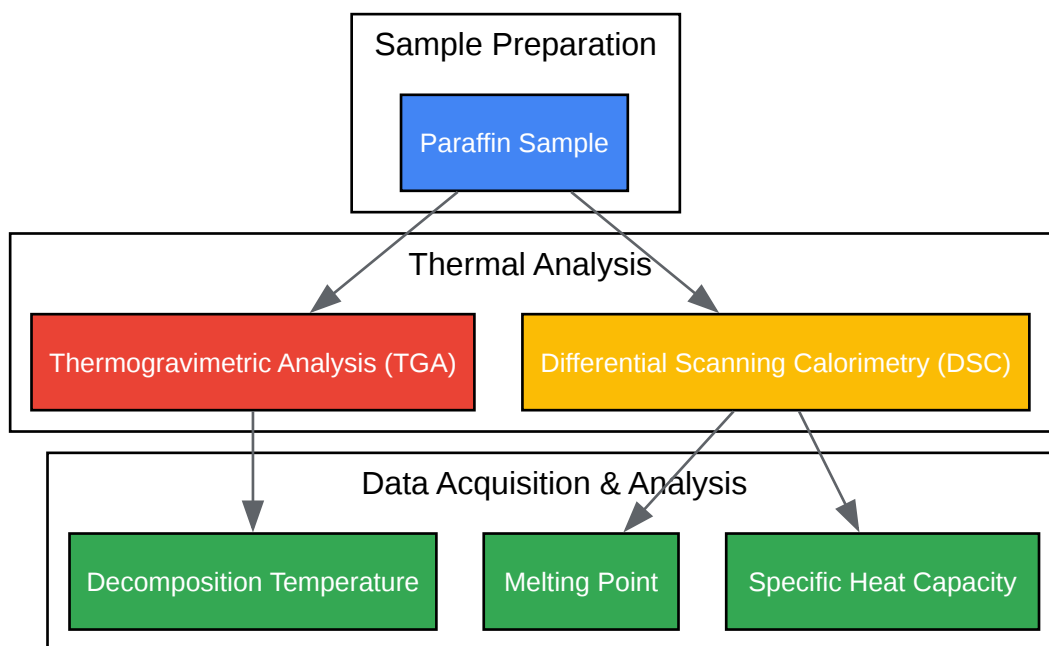
Objective: To determine the thermal stability and decomposition temperature of the paraffin wax.

Methodology:

- A small, precisely weighed sample of the paraffin (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

- The crucible is placed in the TGA instrument's furnace.
- An inert atmosphere, usually nitrogen, is purged through the furnace to prevent oxidation.
- The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
- The instrument continuously measures the mass of the sample as a function of temperature.
- The onset of decomposition is identified as the temperature at which a significant mass loss begins. The peak decomposition temperature is the temperature at which the rate of mass loss is at its maximum.

Experimental Workflow for Thermal Stability Analysis



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Workflow for determining thermal properties of paraffins.

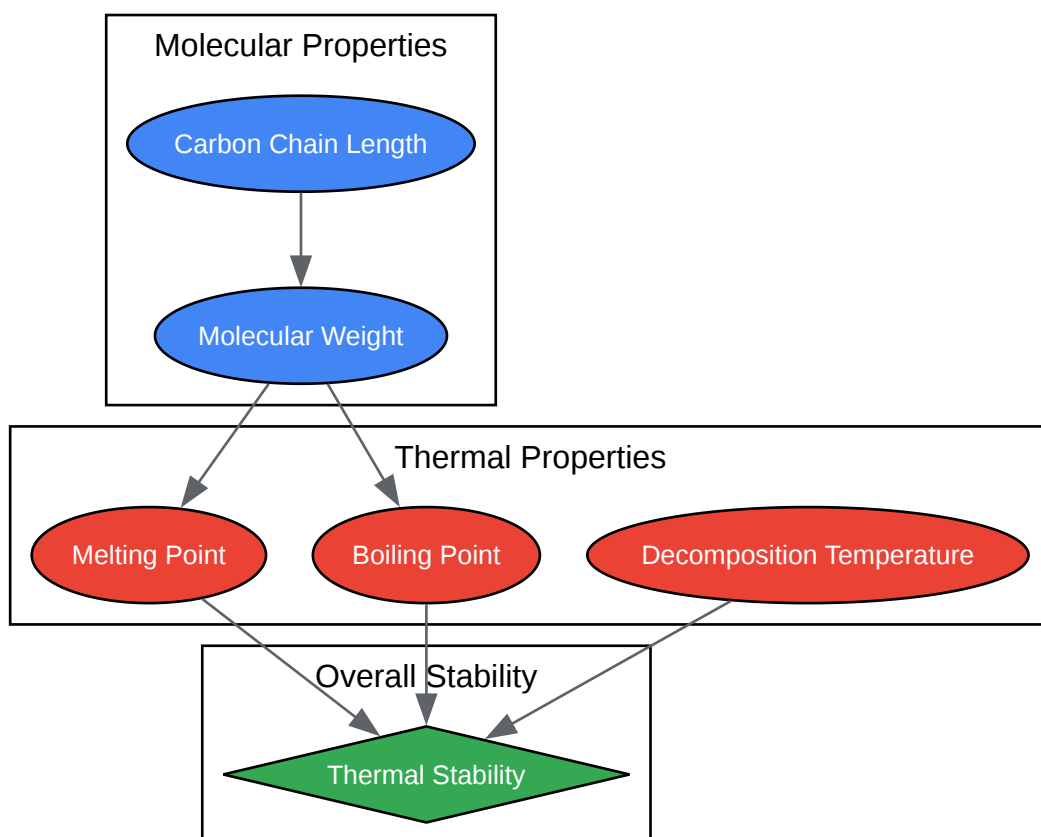
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and specific heat capacity of the paraffin wax.

Methodology:

- A small, accurately weighed sample of the paraffin (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- Both the sample and reference pans are placed in the DSC cell.
- The DSC cell is purged with an inert gas, such as nitrogen.
- The sample and reference are heated at a controlled, constant rate (e.g., 10 °C/min).
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram.
- Specific heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

Logical Relationship of Paraffin Properties and Stability



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Factors influencing the thermal stability of paraffins.

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